N-[(2-chlorophenyl)methyl]-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
Description
This compound features a triazolo[4,3-a]quinazolinone core fused with a sulfanyl-acetamide side chain and a 2-chlorobenzyl substituent. The triazoloquinazolinone moiety contributes to π-π stacking interactions in biological targets, while the sulfanyl group enhances redox activity. The propyl substituent at position 4 of the triazole ring likely improves metabolic stability compared to shorter alkyl chains. The 2-chlorophenyl group introduces steric and electronic effects critical for receptor binding .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-2-11-26-19(29)15-8-4-6-10-17(15)27-20(26)24-25-21(27)30-13-18(28)23-12-14-7-3-5-9-16(14)22/h3-10H,2,11-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXYJLZSRIVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis
A patent describing kinase inhibitors highlights solid-phase synthesis for analogous triazoloquinazolines. The scaffold is immobilized on resin, enabling sequential functionalization with propyl and sulfanyl groups. This method reduces purification steps but requires specialized equipment.
Microwave-Assisted Cyclization
Microwave irradiation (100°C, 30 min) accelerates the cyclocondensation step, improving yields to 80–85% compared to conventional heating. However, scalability remains a challenge.
Challenges and Optimization Strategies
- Regioselectivity : Copper-catalyzed click chemistry ensures 1,4-triazole regioselectivity, but residual 1,5-isomers may require chromatographic removal.
- Purification : Recrystallization from ethyl acetate/petroleum ether enhances purity.
- Sustainability : 2-Me-THF and water-based protocols reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazoloquinazoline moiety and a chlorophenyl group. The synthesis typically involves multi-step reactions that may include alkylation and condensation processes. For example, one synthetic route involves the reaction of 2-chloroacetamide with a suitable triazole derivative under specific conditions to yield the target compound .
Anticancer Activity
Research has indicated that derivatives of triazoloquinazoline compounds exhibit promising anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent. The presence of the triazole ring is believed to contribute to its bioactivity against microbial pathogens .
Case Study 1: Anticancer Screening
In a study conducted by researchers at the National Cancer Institute (NCI), several triazoloquinazoline derivatives were screened against 60 cancer cell lines. Among these, N-[(2-chlorophenyl)methyl]-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide showed notable activity, particularly against breast and lung cancer cells. The findings suggest that this compound could serve as a lead for developing new anticancer therapeutics .
Case Study 2: Antimicrobial Evaluation
A separate study focused on the antimicrobial properties of various quinazoline derivatives. This research revealed that compounds similar to this compound exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli. The results highlighted the potential of these compounds in treating infections caused by resistant bacterial strains .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[... | Structure | Moderate | High |
| N-(4-Chlorophenyl)-2-{...} | Structure | High | Moderate |
| N-[2-chlorophenyl)methyl]-2-{...} | Structure | Very High | Moderate |
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
Triazoloquinazolinone vs. Triazole-Thiol Derivatives
- Target Compound: The triazolo[4,3-a]quinazolinone core (5-oxo-4-propyl) enables planar aromatic stacking, which is advantageous for enzyme inhibition (e.g., kinases or anticonvulsant targets) .
- Analog (): N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides replace the quinazolinone with a pyrazole-substituted triazole.
Quinazolinone-Sulfonamide Derivatives
- Analog (): 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides feature a simpler quinazolinone core with a sulfonamide group. The sulfonamide enhances solubility but may reduce membrane permeability compared to the triazoloquinazolinone .
Substituent Effects
Chlorophenyl Groups
- Target Compound : The 2-chlorophenylmethyl group provides moderate steric hindrance and electron-withdrawing effects, optimizing binding to hydrophobic pockets .
- Analog () : N-[(2,4-dichlorophenyl)methyl] derivatives exhibit higher halogen density, which may improve target affinity but increase toxicity risks .
Alkyl Chains
Research Findings and Implications
- Metabolic Stability : The 4-propyl group in the target compound likely extends half-life compared to ethyl/methyl analogs .
- Target Selectivity: The triazoloquinazolinone core may offer superior kinase inhibition over simpler triazoles due to enhanced planar interaction .
- Toxicity Considerations : Halogen positioning (2-chloro vs. 2,4-dichloro) impacts off-target effects; fewer halogens may reduce hepatotoxicity .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a synthetic compound that belongs to the class of triazoloquinazoline derivatives. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula:
The molecular weight is approximately 441.9 g/mol. The structure includes a triazoloquinazoline core that is linked to a chlorophenyl group and a sulfanylacetamide moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The compound may exhibit:
- Inhibition of Enzymatic Activity : Similar triazoloquinazoline derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. For instance, compounds with similar structures have demonstrated AChE inhibition with IC50 values ranging from 0.23 µM to 0.69 µM .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, studies indicate that triazoloquinazoline derivatives can induce apoptosis and cell cycle arrest in cancer cells .
Anticancer Activity
A series of studies have explored the anticancer potential of triazoloquinazoline derivatives. The following table summarizes findings related to the cytotoxic effects of this compound and related compounds:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Hepatocellular Carcinoma (HePG-2) | 29.47 | |
| Mammary Gland Breast Cancer (MCF-7) | Not specified | |
| Human Prostate Cancer (PC3) | Not specified | |
| Colorectal Carcinoma (HCT-116) | 17.35 |
These results indicate moderate to significant cytotoxicity against various cancer cell lines.
Neuropharmacological Activity
In addition to anticancer properties, compounds similar to this compound have been investigated for their potential neuropharmacological effects. The inhibition of AChE suggests possible applications in treating neurodegenerative diseases such as Alzheimer's disease.
Case Studies and Research Findings
- Study on AChE Inhibition : A study demonstrated that triazoloquinazoline hybrids could significantly inhibit AChE activity. The most potent derivative showed an IC50 value comparable to established drugs like donepezil .
- Cytotoxic Evaluation : In vitro studies have shown that certain triazoloquinazolines possess notable cytotoxic properties against various cancer cell lines. For example, one derivative exhibited an IC50 value of 17.35 µM against HCT-116 cells .
- Mechanistic Insights : Research has indicated that these compounds may induce apoptosis through mitochondrial pathways and affect cell cycle progression in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
